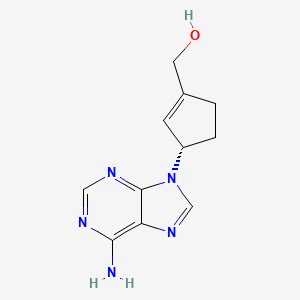
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- is a complex organic compound that features a cyclopentene ring, a methanol group, and a purine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- typically involves multi-step organic reactions. The starting materials might include cyclopentene derivatives and purine bases. Common synthetic routes could involve:
Cyclization reactions: to form the cyclopentene ring.
Nucleophilic substitution: to introduce the methanol group.
Amidation or amination: to attach the amino-purine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the purine ring.
Substitution: Replacement of functional groups on the cyclopentene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: Potential use in drug development due to its purine moiety.
Industry: Use in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with nucleic acids: Potential effects on DNA or RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Cyclopentanol: A simpler analog with a cyclopentane ring and a hydroxyl group.
Purine derivatives: Various compounds with modifications on the purine ring.
Uniqueness
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- is unique due to its combination of a cyclopentene ring, a methanol group, and an amino-purine moiety. This unique structure may confer specific biological activities and chemical reactivity not found in simpler analogs.
Eigenschaften
CAS-Nummer |
114216-61-4 |
|---|---|
Molekularformel |
C11H13N5O |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
[(3S)-3-(6-aminopurin-9-yl)cyclopenten-1-yl]methanol |
InChI |
InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h3,5-6,8,17H,1-2,4H2,(H2,12,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
FDCXPHPIHUINLL-QMMMGPOBSA-N |
Isomerische SMILES |
C1CC(=C[C@H]1N2C=NC3=C(N=CN=C32)N)CO |
Kanonische SMILES |
C1CC(=CC1N2C=NC3=C(N=CN=C32)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















